Antibacterial Potency Against Escherichia coli: Direct Comparison Within a Single Study
In a 2025 study directly comparing five 2-arylthiazolidine-4-carboxylic acids, the 2-thienyl derivative (compound 5) produced a zone of inhibition of 10 mm against E. coli, outperforming the 2-phenyl analog (8 mm) and the 3-hydroxy-4-methoxyphenyl analog (8 mm), while showing comparable activity to the 2-nitrophenyl analog (11 mm) [1]. Ampicillin positive control gave 23 mm.
| Evidence Dimension | Antibacterial activity (zone of inhibition) |
|---|---|
| Target Compound Data | 10 mm |
| Comparator Or Baseline | 2-Phenyl-1,3-thiazolidine-4-carboxylic acid: 8 mm; 2-(3-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: 9 mm; 2-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid: 11 mm |
| Quantified Difference | 25% larger ZOI vs. 2-phenyl analog |
| Conditions | Agar diffusion assay against E. coli; 2-phenyl-substituted 1,3-thiazolidine-4-carboxylic acids (1–5); data from Table 2 [1] |
Why This Matters
Demonstrates that the 2-thienyl substitution confers superior anti-E. coli activity relative to the unsubstituted phenyl baseline, a critical differentiator for users prioritizing gram-negative antibacterial screening.
- [1] Fabrication of aramid-based antimicrobial polypropylene composite membranes functionalized with thiazolidine-based nanoparticles. (2025). RSC Advances, 15, 16607–16621. Table 2. View Source
